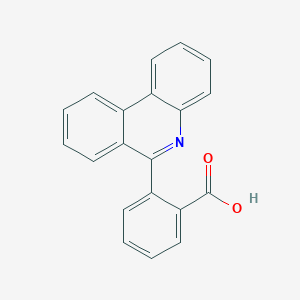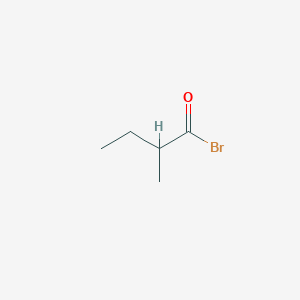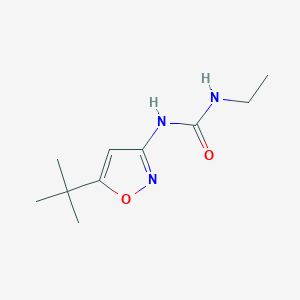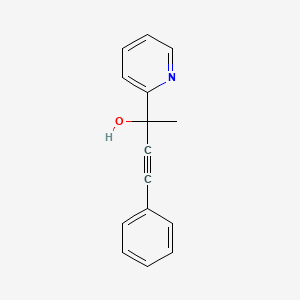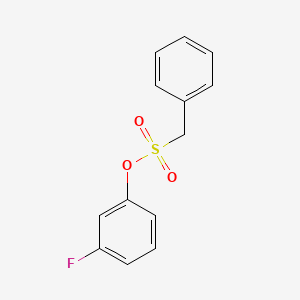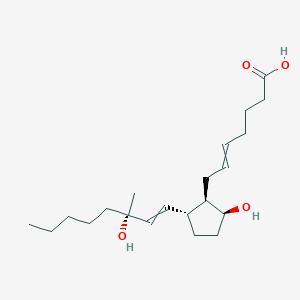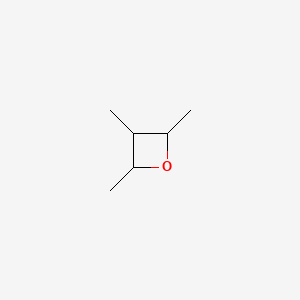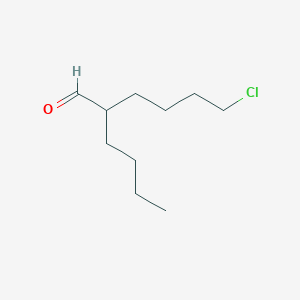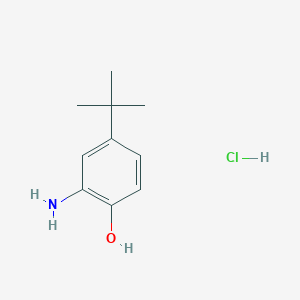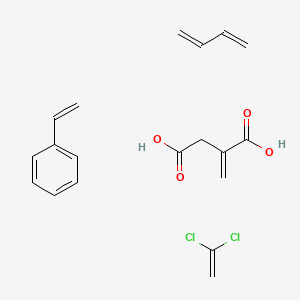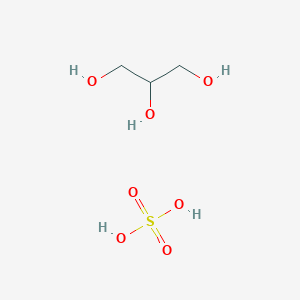![molecular formula C13H22ClN2OP B14640435 Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- CAS No. 56252-40-5](/img/structure/B14640435.png)
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[33113,7]dec-1-yl- is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphinicamide group, an aziridine ring, and a tricyclo[33113,7]decane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- typically involves multiple steps. One common route includes the reaction of a tricyclo[3.3.1.13,7]decane derivative with a chloromethylphosphinic acid derivative. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of phosphinic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of azido derivatives.
Applications De Recherche Scientifique
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- involves its interaction with specific molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles. The phosphinicamide group can coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-1-adamantylphosphine: Similar in structure but lacks the aziridine ring and chloromethyl group.
Di(1-adamantyl)chlorophosphine: Contains a chlorophosphine group instead of a phosphinicamide group.
1H-pyrrolo[2,3-b]pyridine derivatives: Structurally different but share some similar biological activities.
Uniqueness
Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl- is unique due to its combination of a phosphinicamide group, an aziridine ring, and a tricyclo[3.3.1.13,7]decane framework. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
56252-40-5 |
|---|---|
Formule moléculaire |
C13H22ClN2OP |
Poids moléculaire |
288.75 g/mol |
Nom IUPAC |
N-[aziridin-1-yl(chloromethyl)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C13H22ClN2OP/c14-9-18(17,16-1-2-16)15-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12H,1-9H2,(H,15,17) |
Clé InChI |
RPJWDUDVPLGZDR-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=O)(CCl)NC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


